(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole

Pharmaceutical impurity profiling LC‑HRMS Structural confirmation

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole, commonly referred to as Dehydro Eletriptan or Eletriptan Impurity C, is a dehydrogenated process-related impurity of the second‑generation anti‑migraine drug eletriptan hydrobromide. It is a vinyl‑sulfone indole derivative (C₂₂H₂₄N₂O₂S, MW 380.5 g mol⁻¹) that forms during the Heck coupling step of the eletriptan synthesis.

Molecular Formula C22H24N2O2S
Molecular Weight 380.5 g/mol
CAS No. 180637-89-2
Cat. No. B1339477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole
CAS180637-89-2
Molecular FormulaC22H24N2O2S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3/b13-11+/t19-/m1/s1
InChIKeyMJICWWOZPCLNBP-XSSIKURBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydro Eletriptan (CAS 180637-89-2): A Critical Reference Standard for Eletriptan Impurity Profiling and Pharmaceutical QC


(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole, commonly referred to as Dehydro Eletriptan or Eletriptan Impurity C, is a dehydrogenated process-related impurity of the second‑generation anti‑migraine drug eletriptan hydrobromide [1]. It is a vinyl‑sulfone indole derivative (C₂₂H₂₄N₂O₂S, MW 380.5 g mol⁻¹) that forms during the Heck coupling step of the eletriptan synthesis [2]. The compound is supplied as a highly characterized reference standard (≥95 % HPLC purity) with full spectral certification (¹H/¹³C NMR, MS, IR) for use in ANDA method validation, quality‑control release testing, and pharmacopoeial impurity profiling .

Why a Generic Triptan Impurity Cannot Replace Dehydro Eletriptan (CAS 180637-89-2) in Regulated Pharmaceutical Analysis


The vinyl‑sulfone moiety in Dehydro Eletriptan confers a unique combination of chromatographic retention, UV‑absorption profile, and mass‑spectrometric response that is absent from the saturated ethyl‑sulfone API (eletriptan) and from other triptan‑class impurities (e.g., desbromo, dimer, or N‑acetyl derivatives). Regulatory guidance (ICH Q3) requires identification and quantification of each known process impurity at levels ≤0.15 % [1]. Consequently, a reference standard that precisely co‑elutes and co‑ionises with the target impurity is mandatory for system suitability, linearity, and accuracy validation. Using a non‑identical analog would compromise method specificity, produce inaccurate response factors, and ultimately fail an ANDA or DMF review. The quantitative evidence below demonstrates the specific physicochemical properties that make Dehydro Eletriptan irreplaceable for eletriptan impurity profiling [2].

Quantitative Differentiation Evidence: Dehydro Eletriptan (CAS 180637-89-2) vs. Eletriptan and Related Impurities


Molecular Mass Differentiation by High‑Resolution Mass Spectrometry

Dehydro Eletriptan (C₂₂H₂₄N₂O₂S, exact mass 380.1557 Da) differs from the parent drug eletriptan (C₂₂H₂₆N₂O₂S, exact mass 382.1714 Da) by 2 Da, corresponding to the loss of two hydrogen atoms across the ethyl‑to‑vinyl bond. This mass difference is unambiguously resolved by unit‑resolution LC‑MS and yield a distinct [M+H]⁺ ion at m/z 381.2 versus m/z 383.2 for eletriptan [1]. No other common triptan impurity (desbromo, dimer, N‑acetyl) shares this mass shift, making MS‑based discrimination absolute.

Pharmaceutical impurity profiling LC‑HRMS Structural confirmation

HPLC Retention Time Differentiation for System Suitability

Co‑injection HPLC studies have demonstrated that the dehydro impurity (compound 13) elutes with a distinct relative retention time (RRT) compared to eletriptan and other process impurities. In the published method, the vinyl impurity shows an RRT of approximately 1.25 relative to eletriptan (RRT = 1.00), while the desbromo impurity elutes earlier (RRT ≈ 0.85) and the dimer impurity later (RRT ≈ 1.6) [1]. This chromatographic resolution is essential for establishing system suitability criteria in pharmacopoeial methods.

HPLC method validation Relative retention time Impurity marker

Certified HPLC Purity Enabling Quantitative Reference Standard Use

Commercial Dehydro Eletriptan is supplied with a certified HPLC purity of ≥95 % (typically ≥98 % after column chromatography), accompanied by a full certificate of analysis that includes assay value, loss on drying, and residual solvent data . This purity level, confirmed by orthogonal ¹H NMR integration, exceeds the typical purity of in‑house synthesized batches (often 90–93 % before preparative HPLC) and is mandatory for use as a quantitative reference standard in ANDA submissions.

Reference standard certification HPLC purity Quantitative NMR

Unique UV‑Visible Absorption Profile for Selective Detection

The extended conjugation of the vinyl‑sulfone chromophore in Dehydro Eletriptan shifts the absorbance maximum to approximately 280–290 nm, compared with the ethyl‑sulfone chromophore of eletriptan, which absorbs maximally near 225 nm [1]. This bathochromic shift allows wavelength‑switching detection protocols: monitoring the impurity at 280 nm eliminates interference from the tail of the large API peak, improving signal‑to‑noise ratio and enabling reliable quantification at the 0.10 % threshold.

UV‑Vis spectroscopy Chromophore differentiation Method specificity

Regulatory Compliance: Pharmacopoeial Traceability and ICH Q3 Compliance

Dehydro Eletriptan is listed as a known process impurity in multiple pharmacopoeial monographs (e.g., USP and EP) and is designated as ‘Eletriptan Impurity C.’ The ICH Q3A guideline mandates that any impurity present at ≥0.10 % must be identified and quantified; for eletriptan (maximum daily dose 80 mg), the qualification threshold for a known impurity is 0.15 % [1]. Use of the official reference standard ensures traceability to the primary pharmacopoeial standard and satisfies regulatory expectations for ANDA and DMF filings.

Pharmacopoeial reference ICH Q3 Regulatory submission

Procurement‑Relevant Application Scenarios for Dehydro Eletriptan (CAS 180637-89-2)


Quantitative Impurity Marker in Eletriptan ANDA Submissions

Generic‑drug manufacturers use Dehydro Eletriptan as the primary reference standard to validate HPLC and LC‑MS methods for the quantification of the vinyl impurity in eletriptan hydrobromide API. The standard enables linearity assessment (4.77–27.00 ppm range), accuracy determination (97.5–102.1 % recovery), and LOQ verification at the 0.10 % threshold required by ICH Q3 [1]. Without this specific standard, a validated method cannot be established, risking ANDA rejection.

System Suitability Testing in QC Release Laboratories

QC laboratories employ Dehydro Eletriptan to prepare system suitability solutions that verify chromatographic resolution between the API and the vinyl impurity. The characteristic relative retention time (RRT ≈1.25) and unique UV λ_max (≈280 nm) allow the laboratory to confirm column performance, mobile phase consistency, and detector selectivity before batch release [2]. Substituting a different impurity would provide no assurance of correct peak identification.

Impurity Profiling in Process Development and Scale‑Up

Process chemists use the Dehydro Eletriptan reference standard to track the fate of the Heck‑coupling intermediate during hydrogenation optimization. Quantitative monitoring ensures that residual vinyl impurity is reduced to <0.15 % before the final crystallization, preventing out‑of‑specification results in large‑scale batches [3].

Reference Standard for Pharmacopoeial Monograph Compliance (USP/EP)

Contract research organizations (CROs) and national control laboratories procure Dehydro Eletriptan as a secondary pharmacopoeial standard traceable to the USP or EP primary standard. This supports official monograph testing for ‘Related Substances’ in eletriptan drug substance and finished product, fulfilling the requirements of 21 CFR 211.194(a) for laboratory records [1].

Quote Request

Request a Quote for (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.